molecular formula C21H22O4 B11709221 4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate

Katalognummer: B11709221
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: GATJFAOWTVFOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-(but-3-en-1-yloxy)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate involves its ability to form liquid crystalline phases. These phases are characterized by a high degree of molecular order, which imparts unique mechanical and thermal properties to the material. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of stable mesophases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is unique due to its ability to form stable liquid crystalline phases over a wide temperature range. This property makes it particularly valuable in the development of advanced materials with specific mechanical and thermal properties .

Eigenschaften

Molekularformel

C21H22O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

(4-but-3-enoxyphenyl) 4-but-3-enoxybenzoate

InChI

InChI=1S/C21H22O4/c1-3-5-15-23-18-9-7-17(8-10-18)21(22)25-20-13-11-19(12-14-20)24-16-6-4-2/h3-4,7-14H,1-2,5-6,15-16H2

InChI-Schlüssel

GATJFAOWTVFOGS-UHFFFAOYSA-N

Kanonische SMILES

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.